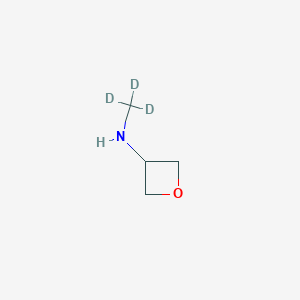

N-Trideuteromethyloxetan-3-amine

Descripción general

Descripción

N-Trideuteromethyloxetan-3-amine: is a chemical compound with the molecular formula C4H9NO. It is a derivative of oxetane, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the pharmaceutical industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Trideuteromethyloxetan-3-amine typically involves the reaction of oxetan-3-amine with deuterated methylating agents. One common method is the reaction of oxetan-3-amine with trideuteromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterated reagents .

Análisis De Reacciones Químicas

Types of Reactions: N-Trideuteromethyloxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-trideuteromethyl-3-oxetanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-trideuteromethyl-3-oxetanol.

Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of various substituted oxetane derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halides such as trideuteromethyl iodide, bases like potassium carbonate

Major Products Formed:

Aplicaciones Científicas De Investigación

N-Trideuteromethyloxetan-3-amine has several applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.

Biology: The compound is used in labeling studies to trace metabolic pathways and to study the behavior of biological molecules in vivo.

Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those requiring deuterium labeling for improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials, where deuterium incorporation is required for specific applications.

Mecanismo De Acción

The mechanism of action of N-Trideuteromethyloxetan-3-amine involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of enzymatic reactions due to the kinetic isotope effect. This can lead to altered metabolic pathways and improved stability of the compound in vivo .

Comparación Con Compuestos Similares

N-Methyl-3-oxetanamine: Similar in structure but lacks deuterium atoms.

N-Ethyl-3-oxetanamine: Similar structure with an ethyl group instead of a trideuteromethyl group.

N-Propyl-3-oxetanamine: Similar structure with a propyl group instead of a trideuteromethyl group.

Uniqueness: N-Trideuteromethyloxetan-3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms enhance the stability of the compound and allow for detailed studies of reaction mechanisms and metabolic pathways .

Actividad Biológica

N-Trideuteromethyloxetan-3-amine is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antibacterial and anticancer properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by their oxetane ring structure, which may contribute to their unique biological activities. The synthesis of this compound typically involves the introduction of deuterium at specific positions to study the effects on biological activity and pharmacokinetics.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The findings indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus cereus | Effective |

| Enterococcus faecalis | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The structure-activity relationship (SAR) studies revealed that macrocyclic forms of the compound exhibited higher antibacterial activity compared to their monomeric counterparts. Specifically, compounds with terminal fragments such as -NHCH₂CH₂N(CH₃)₂ showed enhanced efficacy, while those with additional hydroxyl groups demonstrated reduced activity .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its potential antitumor effects. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including ovarian and prostate cancer cells.

Case Study: Antiproliferative Effects

A notable case study explored the effects of this compound on human cancer cell lines. The compound exhibited an IC₅₀ in the nanomolar range (46–75 nM) against several cancer types, indicating potent antiproliferative activity .

Mechanism of Action:

- The compound was found to inhibit key signaling pathways involved in tumorigenesis, particularly targeting STAT3 activation.

- It also demonstrated neuroprotective effects by reducing oxidative stress in neuronal cells, which may indirectly support its antitumor activity by preserving neuronal health during cancer treatment .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in research focusing on its ability to protect neuronal cells from glutamate-induced injury. This activity is attributed to its antioxidative mechanisms and its role in promoting neurogenesis .

Summary of Findings

The biological activity of this compound encompasses a range of effects, making it a compound of significant interest for further research:

-

Antibacterial Activity:

- Effective against multiple bacterial strains.

- Higher efficacy observed in macrocyclic forms.

-

Antitumor Activity:

- Potent inhibition of cancer cell proliferation.

- Targets critical signaling pathways associated with tumor growth.

-

Neuroprotective Effects:

- Protects against oxidative stress in neuronal cells.

- Promotes neurogenesis, potentially aiding in recovery from neurotoxic damage.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Studies focusing on:

- Long-term toxicity and pharmacokinetics.

- In vivo efficacy in animal models.

- Detailed SAR analyses to optimize therapeutic potential.

Propiedades

IUPAC Name |

N-(trideuteriomethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-20-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.